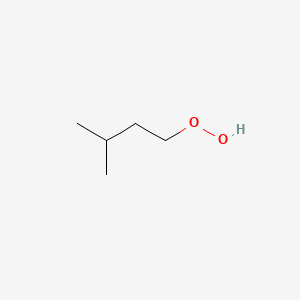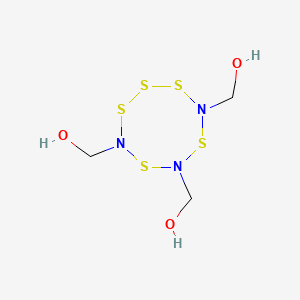
4-Chloro-1,2-bis(methylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,2-bis(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9ClS2 It is characterized by a benzene ring substituted with a chlorine atom and two methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2-bis(methylsulfanyl)benzene typically involves the chlorination of 1,2-bis(methylsulfanyl)benzene. This can be achieved through the reaction of 1,2-bis(methylsulfanyl)benzene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products.
化学反応の分析
Types of Reactions
4-Chloro-1,2-bis(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents such as dichloromethane (CH2Cl2) are employed.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones, which are important intermediates in organic synthesis.
科学的研究の応用
4-Chloro-1,2-bis(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-1,2-bis(methylsulfanyl)benzene involves its interaction with various molecular targets. The chlorine atom and methylsulfanyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
1,2-Dichlorobenzene: Similar structure but with two chlorine atoms instead of methylsulfanyl groups.
1,2-Bis(methylsulfanyl)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorothioanisole: Contains a single methylsulfanyl group and a chlorine atom, offering different reactivity patterns.
Uniqueness
4-Chloro-1,2-bis(methylsulfanyl)benzene is unique due to the presence of both a chlorine atom and two methylsulfanyl groups on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
29690-15-1 |
|---|---|
分子式 |
C8H9ClS2 |
分子量 |
204.7 g/mol |
IUPAC名 |
4-chloro-1,2-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H9ClS2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 |
InChIキー |
QHQGNCZIAZONPD-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


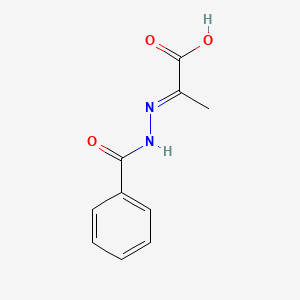
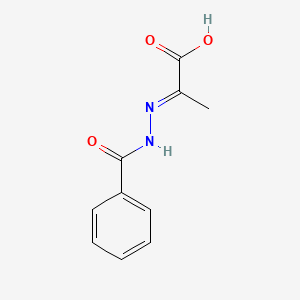

![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)

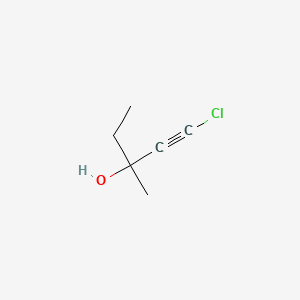

![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
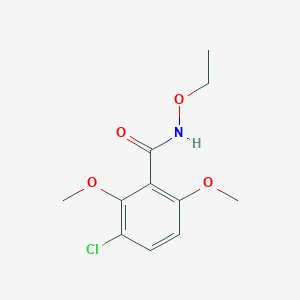
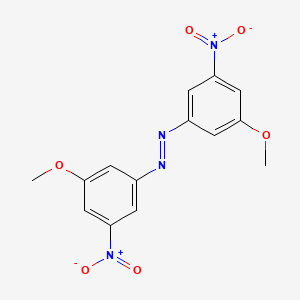
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)

